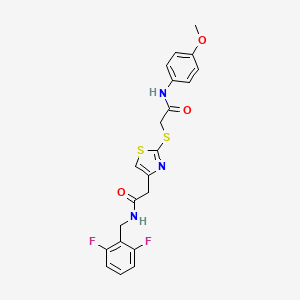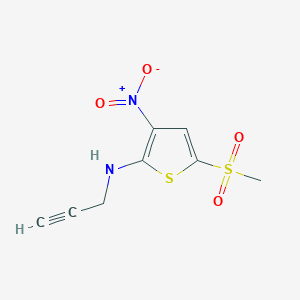![molecular formula C19H17N7 B2396416 6-(5-Pirido[3,4-d]pirimidin-4-il-1,3,3a,4,6,6a-hexahidropirrolo[3,4-c]pirrol-2-il)piridina-3-carbonitrilo CAS No. 2415466-36-1](/img/structure/B2396416.png)
6-(5-Pirido[3,4-d]pirimidin-4-il-1,3,3a,4,6,6a-hexahidropirrolo[3,4-c]pirrol-2-il)piridina-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is a fascinating compound with a complex and unique chemical structure. This molecule belongs to a class of compounds known for their potential therapeutic properties. Its structure includes multiple nitrogen-containing heterocycles, making it a significant candidate for various biochemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for synthesizing other complex molecules due to its reactive sites.
Biology
Investigated for its potential as a biological probe, given its ability to interact with specific biomolecules.
Medicine
Potential therapeutic applications, particularly in targeting specific enzymes or receptors in disease pathways.
Industry
Utilized in the development of advanced materials or specialty chemicals due to its unique structural properties.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, which can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Its degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells . This property could impact its bioavailability, but further studies would be needed to confirm this.
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of the growth of certain cell lines .
Análisis Bioquímico
Biochemical Properties
This compound plays a crucial role in biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension . It interacts with various enzymes, proteins, and other biomolecules, revealing potent activities as anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agents .
Cellular Effects
6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it exerts its anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits protein kinases, thereby controlling cell growth, differentiation, migration, and metabolism .
Metabolic Pathways
6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile involves several steps:
Starting Materials: Pyridine derivatives and pyrido[3,4-d]pyrimidine derivatives serve as primary starting materials.
Cyclization Reactions: The synthesis typically involves a series of cyclization reactions to form the hexahydropyrrolo[3,4-c]pyrrol moiety.
Coupling Reactions: The pyridine-3-carbonitrile part is introduced through coupling reactions under specific catalytic conditions.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring specific catalysts to achieve high yields.
Industrial Production Methods
On an industrial scale, the production involves:
Bulk Synthesis: Using high-throughput reactors to manage large volumes of reactants.
Optimization: Continuous optimization of reaction conditions to maximize yield and purity.
Purification: Advanced purification techniques such as chromatography to ensure the final product's quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Undergoes oxidation reactions, particularly at the pyridine and pyrimidine moieties.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Hydrogen gas with a metal catalyst for reduction.
Substitution Reagents: Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products
Oxidized Products: Often involve oxygenated functional groups added to the nitrogen heterocycles.
Reduced Products: Amine derivatives of the nitrile group.
Substituted Products: Various halogenated or alkylated derivatives.
Comparación Con Compuestos Similares
Compared to other pyridine and pyrimidine derivatives, this compound:
Uniqueness: Stands out due to its hexahydropyrrolo[3,4-c]pyrrol moiety, offering unique reactivity and binding properties.
Similar Compounds: Includes derivatives like pyridine-3-carbonitrile and pyrido[3,4-d]pyrimidine compounds.
Hope this meets your expectations! Dive into any specifics you want, and let’s keep exploring.
Propiedades
IUPAC Name |
6-(5-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7/c20-5-13-1-2-18(22-6-13)25-8-14-10-26(11-15(14)9-25)19-16-3-4-21-7-17(16)23-12-24-19/h1-4,6-7,12,14-15H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPFVDUKSOMWGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC=NC5=C4C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B2396333.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2396335.png)
![N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2396337.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2396338.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2396339.png)



![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)
![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)

![ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2396354.png)

